molecular formula C20H29N3O2 B1670429 Dibucaine CAS No. 85-79-0

Dibucaine

Cat. No. B1670429
CAS RN: 85-79-0
M. Wt: 343.5 g/mol
InChI Key: PUFQVTATUTYEAL-UHFFFAOYSA-N
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Description

Dibucaine is a local anesthetic used to relieve pain and itching caused by conditions such as sunburn, minor burns, insect bites, poison ivy, poison oak, poison sumac, minor cuts, or scratches . It belongs to a group of medicines known as topical local anesthetics and works by deadening the nerve endings in the skin .


Molecular Structure Analysis

The molecular formula of Dibucaine is C20H29N3O2 . It is a monocarboxylic acid amide, a tertiary amino compound, and an aromatic ether . The IUPAC name for Dibucaine is 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide .


Chemical Reactions Analysis

Dibucaine interacts with lipid patches in model membranes, which can affect the membrane potential by reducing sodium ion passage through sodium ion channels . This interaction is crucial for its function as a local anesthetic .


Physical And Chemical Properties Analysis

Dibucaine has a molecular weight of 343.5 g/mol . It is a monocarboxylic acid amide, a tertiary amino compound, and an aromatic ether .

Scientific Research Applications

Toxicity and Safety Profiles

  • Dibucaine, a potent local anesthetic, has been studied for its toxicity profile, especially following accidental ingestion. A case of dibucaine ingestion in a child highlighted its potential for causing serious side effects like ventricular premature contractions and right bundle branch block (Dias et al., 2017).
  • Another study on dibucaine toxicosis in dogs emphasized the toxicological risk it poses when ingested orally, showcasing symptoms similar to those observed in children (Hanzlicek & Van Der Merwe, 2010).

Drug Delivery Systems

  • Research on solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for dibucaine encapsulation has been conducted to increase the bioavailability of this local anesthetic and reduce its toxicity. These studies demonstrated that SLNs and NLCs can effectively encapsulate dibucaine, altering its lipid packing without destabilizing the nanoparticles, thus indicating a promising drug delivery system for dibucaine (Barbosa et al., 2018).

Enhanced Local Anesthetic Action

  • The development of bioadhesive dibucaine gels has been explored to enhance the local anesthetic action of dibucaine. These gels, incorporating penetration enhancers, showed prolonged local anesthetic effects, indicating potential for improved topical applications (Kang & Shin, 2010).
  • A study investigating the combination of dibucaine with epinephrine found a synergistic effect on skin antinociception, suggesting that α-adrenergic receptors play an important role in the enhanced analgesic effect of this combination (Chou et al., 2019).

Sensing and Detection Techniques

  • A competitive strategy based on cucurbit[7]uril supramolecular interaction has been developed for simple and sensitive detection of dibucaine. This method demonstrated the potential for various applications, including drug detection in biological fluids (Li et al., 2015).

In Vivo and In Vitro Studies

  • In vitro and in vivo studies have been conducted to assess the effects of dibucaine on malignant hyperthermia-susceptible swine, providing insights into its interaction with skeletal muscle and its trigger potential for malignant hyperthermia (Gerbershagen et al., 2011).
  • The potency of dibucaine in inhibiting anoxic depolarization, which is a critical factor in stroke and neuronal damage, has been studied. This research suggested that dibucaine-like drugs could have therapeutic potential in mitigating the effects of peri-infarct depolarizations following stroke (Douglas et al., 2011).

Molecular Mobility and Interaction

  • Dielectric studies on the molecular mobility of dibucaine provided insights into its behavior in the supercooled liquid and gassy states, contributing to a deeper understanding of its physicochemical properties (Sahra et al., 2015).

Allergic Reactions and Sensitization

  • Cases of allergic contact dermatitis due to topical applications containing dibucaine have been reported, highlighting the need for awareness of potential allergic reactions in certain individuals (Ko et al., 2011).

Safety And Hazards

Dibucaine can cause serious side effects if it gets into the mouth, especially in a child . It is best to use no more than 1 ounce of dibucaine per day (24 hours). If you use the ointment on a child, use no more than 1/4 of an ounce per day . In case of skin contact, rinse skin thoroughly with large amounts of water .

properties

IUPAC Name

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFQVTATUTYEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045271
Record name Dibucaine
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Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dibucaine
Source Human Metabolome Database (HMDB)
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Solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4), Hydroscopic crystals; decomp @ 90-98 °C; faintly alkaline to litmus (aq soln, 1 in 20); freely sol in alc, acetone, chloroform; sol in 0.5 part water; slightly sol in benzene, ethyl acetate, toluene (on warming); insol in ether, oils /Dibucaine hydrochloride/, INSOL IN WATER; SOL IN ETHANOL, CHLOROFORM, ETHER, PETROLEUM ETHER, Soluble in alcohol and acetone; slightly soluble in water., 3.89e-02 g/L
Record name SID855529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Cinchocaine
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Record name DIBUCAINE
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Record name Dibucaine
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Mechanism of Action

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions through sodium channel inhibition. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade., ... PREVENT THE GENERATION & THE CONDUCTION OF THE NERVE IMPULSE. THEIR PRIMARY SITE OF ACTION IS THE CELL MEMBRANE. ... BLOCK CONDUCTION BY DECREASING OR PREVENTING THE TRANSIENT INCREASE IN THE PERMEABILITY OF EXCITABLE MEMBRANES TO NA IONS THAT IS NORMALLY PRODUCED BY A SLIGHT DEPOLARIZATION ... /LOCAL ANESTHETICS/, AS ANESTHETIC ACTION PROGRESSIVELY DEVELOPS IN A NERVE, THE THRESHOLD FOR ELECTRICAL EXCITABILITY GRADUALLY INCREASES, THE RATE OF RISE OF THE ACTION POTENTIAL DECLINES, IMPULSE CONDUCTION SLOWS, & THE SAFETY FACTOR FOR CONDUCTION DECREASES; THESE FACTORS DECREASE PROBABILITY OF PROPAGATION OF THE ACTION POTENTIAL, AND NERVE CONDUCTION FAILS. /LOCAL ANESTHETICS/, ... CAN BLOCK K ION CHANNELS. ... BLOCKADE OF CONDUCTION IS NOT ACCOMPANIED BY ANY LARGE OR CONSISTENT CHANGE IN RESTING MEMBRANE DUE TO BLOCK OF K ION CHANNELS. /LOCAL ANESTHETICS/, ... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN THEIR CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/, ... ACT ON ANY PART OF NERVOUS SYSTEM & ON EVERY TYPE OF NERVE FIBER. /LOCAL ANESTHETICS/
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Product Name

Dibucaine

Color/Form

Colorless or almost colorless powder

CAS RN

85-79-0
Record name Dibucaine
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Melting Point

99-101 °C (HCl salt), 64 °C, Melting point: 62-65 °C, 99 - 101 °C (hydrochloride salt)
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Record name Dibucaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014668
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,300
Citations
A Seelig - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1987 - Elsevier
… The binding of the local anesthetic dibucaine to monolayers composed of 1… Charged dibucaine was found to be surface active and to … The dibucaine intercalation could be quantitated by …
Number of citations: 325 www.sciencedirect.com
K Arita, T Utsumi, A Kato, T Kanno, H Kobuchi… - Biochemical …, 2000 - Elsevier
… exposure of cells to dibucaine. However, 100 μM dibucaine scarcely inhibited oxidative … Taken together, these data suggest that dibucaine induced apoptosis of HL-60 cells through …
Number of citations: 66 www.sciencedirect.com
C Tarba, C Crăcium - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1990 - Elsevier
… < lidocaine < dibucaine < tetracaine. However, with the exception of dibucaine, which … 10 −3 M), especially in the case of tetracaine and dibucaine, when 5 · 10 −3 M even produced the …
Number of citations: 46 www.sciencedirect.com
PS Dayan, TL Litovitz, BI Crouch, AJ Scalzo… - Annals of emergency …, 1996 - Elsevier
… doses of dibucaine may result in seizures, dysrhythmias, and death. We present three fatal cases of accidental dibucaine … We discuss three cases of fatal dibucaine ingestion in children. …
Number of citations: 23 www.sciencedirect.com
GR Padmanabhan - Analytical Profiles of Drug Substances, 1983 - Elsevier
Publisher Summary Dibucaine is 2-butoxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. This chapter discusses the physical and chemical properties, synthesis, stability-…
Number of citations: 7 www.sciencedirect.com
N Wakiyama, K JUNI, M NAKANO - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… microspheres containing dibucaine were prepared, and release patterns of dibucaine from … and dibucaine concentration at preparation on the characteristics and dibucaine contents of …
Number of citations: 156 www.jstage.jst.go.jp
JD Da Motta Neto… - International journal of …, 1997 - Wiley Online Library
… We now examine the results for the third amide, dibucaine. Figure 11 shows the AM1 optimized geometry of the neutral form of dibucaine in the conformation C. The quinoline ring and …
Number of citations: 9 onlinelibrary.wiley.com
DM Barbosa, LNM Ribeiro, BR Casadei, CMG Da Silva… - Pharmaceutics, 2018 - mdpi.com
… In this work, dibucaine-containing SLN formulations prepared by two hot-emulsion preparation … The formulations were aimed at providing a new delivery system for dibucaine, to be …
Number of citations: 32 www.mdpi.com
G Vanderkooi - Photochemistry and photobiology, 1984 - Wiley Online Library
… Rather than study the dibucaine fluorescence … that dibucaine increases the fluidity of membranes, and has a greater effect on acidic than on neutral phospholipid vesicles. The dibucaine …
Number of citations: 33 onlinelibrary.wiley.com
SL Gianturco, LL Pavlech, KD Storm, SJ Yoon… - 2020 - archive.hshsl.umaryland.edu
… generally unknown, dibucaine HCl is generally used as a local anesthetic. Dibucaine HCl was … Dibucaine HCl was nominated for use in combination with lidocaine, phenylephrine HCl, …
Number of citations: 2 archive.hshsl.umaryland.edu

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